molecular formula C8H13N3O B13260732 2-(1-methyl-1H-pyrazol-4-yl)oxolan-3-amine

2-(1-methyl-1H-pyrazol-4-yl)oxolan-3-amine

Cat. No.: B13260732
M. Wt: 167.21 g/mol
InChI Key: JWHDQIBDWOXMLS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(1-Methyl-1H-pyrazol-4-yl)oxolan-3-amine is a heterocyclic compound featuring an oxolan (tetrahydrofuran) backbone substituted at position 2 with a 1-methyl-1H-pyrazol-4-yl group and at position 3 with an amine. The stereochemistry of the oxolan ring can influence its biological and physicochemical properties, as seen in its dihydrochloride salt form, (2R,3S)-2-(1-methyl-1H-pyrazol-4-yl)oxolan-3-amine dihydrochloride .

Properties

IUPAC Name

2-(1-methylpyrazol-4-yl)oxolan-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3O/c1-11-5-6(4-10-11)8-7(9)2-3-12-8/h4-5,7-8H,2-3,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWHDQIBDWOXMLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C2C(CCO2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-methyl-1H-pyrazol-4-yl)oxolan-3-amine typically involves the reaction of 1-methyl-1H-pyrazole with an appropriate oxolane derivative under controlled conditions. One common method involves the use of a base such as sodium hydride to deprotonate the pyrazole, followed by nucleophilic substitution with an oxolane halide . The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques to ensure high yield and purity. The use of automated reactors and real-time monitoring systems can optimize reaction conditions and scale up the production process efficiently .

Chemical Reactions Analysis

Types of Reactions

2-(1-Methyl-1H-pyrazol-4-yl)oxolan-3-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 2-(1-methyl-1H-pyrazol-4-yl)oxolan-3-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structural modifications of the compound .

Comparison with Similar Compounds

rac-(3R,4R)-N-methyl-4-[(1-methyl-1H-pyrazol-4-yl)oxy]oxolan-3-amine dihydrochloride

  • Structure : Differs by replacing the oxolan-3-amine with an N-methyl group and introducing an oxygen bridge to the pyrazole.
  • The N-methyl group may decrease hydrogen-bonding capacity, affecting receptor interactions.
Property Target Compound rac-(3R,4R)-Analog
Molecular Formula C₈H₁₃N₃O C₁₀H₁₆Cl₂N₃O₂ (dihydrochloride)
CAS No. Not explicitly listed 2059999-75-4
Functional Groups Direct pyrazole-oxolan linkage, primary amine Ether-linked pyrazole, N-methyl amine

N-Cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine

  • Structure : Features a pyrazole substituted with pyridinyl and cyclopropylamine groups.
  • Cyclopropylamine may enhance metabolic stability compared to the primary amine in the target compound.
Property Target Compound N-Cyclopropyl Analog
Molecular Weight ~183 g/mol (free base) 215 g/mol (HRMS [M+H]+)
Bioactivity Likely CNS-targeted (inference from pyrazole) PDE10A inhibition (similar to MK-8189)

1-[(1-Methyl-1H-pyrazol-3-yl)methyl]-1H-pyrazol-4-amine

  • Structure : Contains two pyrazole rings linked via a methyl group.
  • Key Differences :
    • The absence of an oxolan ring reduces steric hindrance but may decrease solubility.
    • Dual pyrazole system could enhance binding to targets requiring bidentate interactions.

Computational Insights

  • Multiwfn Analysis : Electron localization function (ELF) studies could reveal differences in electron density between the oxolan-amine and ether-linked analogs, influencing reactivity .
  • Docking Studies : The primary amine in the target compound may form stronger hydrogen bonds with targets compared to N-methyl or cyclopropylamine analogs.

Biological Activity

2-(1-Methyl-1H-pyrazol-4-yl)oxolan-3-amine, a compound featuring a unique dual-ring structure, has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

Molecular Formula : C10H15N3O
Molecular Weight : 195.26 g/mol
CAS Number : 1156889-28-9

The compound's structure, characterized by the presence of a pyrazole ring and an oxolane moiety, suggests potential interactions with various biological targets, leading to significant pharmacological effects.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The compound has been shown to inhibit various enzymes involved in metabolic pathways. For instance, it may inhibit kinases that play crucial roles in cell signaling, thereby affecting cellular processes and outcomes.
  • Receptor Modulation : Its structural features allow for potential interactions with neurotransmitter receptors, influencing pathways related to mood and cognition.

Pharmacological Activities

Research has highlighted several key pharmacological activities associated with this compound:

Antimicrobial Activity

This compound exhibits antimicrobial properties against a range of bacterial strains. Studies indicate its effectiveness in inhibiting the growth of pathogenic bacteria, suggesting its potential as a lead compound for antibiotic development.

Anti-inflammatory Effects

In vitro assays have demonstrated that this compound can reduce inflammation markers in cell cultures. This anti-inflammatory property could be explored for therapeutic applications in conditions characterized by excessive inflammation.

Cytotoxicity Studies

At higher concentrations, this compound shows cytotoxic effects on certain cancer cell lines. This suggests potential utility in cancer therapy; however, further studies are necessary to evaluate its safety profile and efficacy.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with similar compounds is useful:

Compound NameStructureKey Activity
N-Methyl-4-(1-methyl-1H-pyrazol-4-yl)oxy]oxolan-3-amineStructureEnzyme inhibition
3-MethylpyrazoleStructureAntimicrobial
PyraclostrobinStructureFungicidal activity

This table illustrates how the unique combination of the pyrazole ring and oxolane moiety in this compound imparts distinct chemical and biological properties compared to other compounds.

Case Study 1: Antimicrobial Efficacy

In a study evaluating the antimicrobial activity of this compound against several bacterial strains, it was found to significantly inhibit the growth of Staphylococcus aureus and Escherichia coli at concentrations as low as 25 µg/mL. This suggests its potential as a new antibiotic agent.

Case Study 2: Cytotoxicity in Cancer Cells

A recent investigation into the cytotoxic effects of the compound on human cancer cell lines revealed that it induced apoptosis in HeLa cells at concentrations exceeding 50 µM. Further studies are required to elucidate the underlying mechanisms of this cytotoxicity.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.